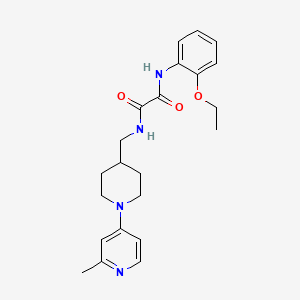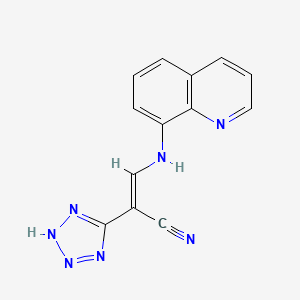
1-isopropyl-1H-pyrazole-3-carbaldehyde
Descripción general
Descripción
“1-isopropyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-6H,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . Its molecular weight is 138.17 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Pyrazole derivatives are pivotal in medicinal chemistry due to their wide range of biological activities. Studies have focused on synthesizing these compounds using various methods, including organocatalysis and multicomponent reactions, to explore their potential as pharmaceutical agents. For instance, recent advances in cyclocondensation of dimedone with aldehydes and malononitrile facilitated the construction of tetrahydrobenzo[b]pyrans, showcasing the importance of pyrazoles in synthesizing heterocyclic compounds with significant biological activities (Kiyani, 2018). Similarly, the synthesis of pyrazole heterocycles has been highlighted for its relevance in creating compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others (Dar & Shamsuzzaman, 2015).
Catalytic Applications and Green Chemistry
The use of hybrid catalysts in synthesizing pyranopyrimidine cores, including pyrazole derivatives, emphasizes the role of these compounds in the development of medicinal and pharmaceutical industries. Such studies underline the adaptability of pyrazoles in broader synthetic applications, enhancing bioavailability and enabling the creation of lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).
Anticancer and Antimicrobial Properties
Pyrazole derivatives have been extensively studied for their potential in treating various diseases. Their role as core structures in compounds with significant agrochemical and pharmaceutical activities, particularly in anticancer and antimicrobial applications, has been well-documented. This includes the synthesis under microwave conditions to explore their physical and chemical properties for potential therapeutic uses (Sheetal et al., 2018).
Chemical Structure and Pharmacological Potential
The structural analysis and quantum chemistry of organophosphorus azoles, including pyrazoles, provide insights into the stereochemical structure and potential pharmaceutical applications of these compounds. Such studies are crucial for understanding the electronic properties and reaction mechanisms, which could be pivotal for designing new drugs and therapeutic agents (Larina, 2023).
Safety and Hazards
The safety information for “1-isopropyl-1H-pyrazole-3-carbaldehyde” indicates that it may be harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing locked up (P405) .
Propiedades
IUPAC Name |
1-propan-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLFIVZVVNOHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226694-29-6 | |
| Record name | 1-isopropyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)
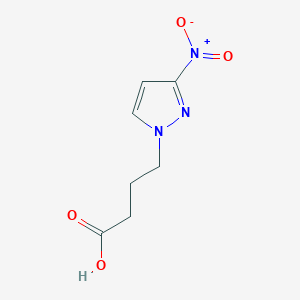
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)

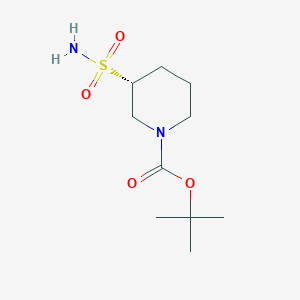
![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)
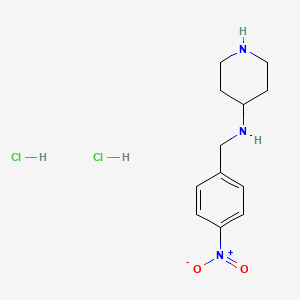
![5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2398285.png)


![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)
